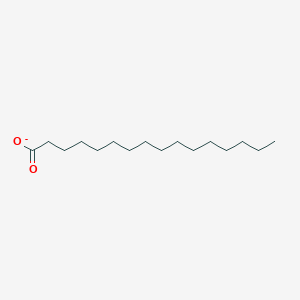
2-tert-Butylbenzoesäure
Übersicht
Beschreibung
2-tert-Butylbenzoic acid is an organic compound with the chemical formula C₁₁H₁₄O₂. It appears as a colorless to pale yellow crystal or crystalline powder with a special aromatic odor. This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but it is insoluble in water . It is commonly used as a chemical reagent in the manufacture of pharmaceuticals and pesticides .
Wissenschaftliche Forschungsanwendungen
2-tert-Butylbenzoic acid has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and applications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the manufacture of pesticides and other industrial chemicals.
Wirkmechanismus
Mode of Action
As a benzoic acid derivative, it may act as a weak acid, donating a proton (H+) in physiological conditions. This can influence the pH of the local environment and potentially affect the function of enzymes and other proteins. The tert-butyl group may also contribute to the steric hindrance, affecting the compound’s interaction with its targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-tert-Butylbenzoic acid is limited . Its distribution in the body may be influenced by its lipophilicity, and it is likely metabolized in the liver The compound is expected to be excreted in urine and feces.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-tert-Butylbenzoic acid . For instance, the pH of the local environment can affect the ionization state of the compound, which may influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion.
Vorbereitungsmethoden
The preparation of 2-tert-Butylbenzoic acid typically involves the reaction of O-methyl benzoic acid with tert-butyl lithium. This reaction introduces a tert-butyl group into the ortho position of the toluic acid . The reaction conditions generally require a controlled environment to ensure the proper introduction of the tert-butyl group.
Analyse Chemischer Reaktionen
2-tert-Butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert 2-tert-Butylbenzoic acid into other derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylbenzoic acid can be compared with other similar compounds such as:
4-tert-Butylbenzoic acid: This compound has the tert-butyl group in the para position instead of the ortho position.
3-tert-Butylbenzoic acid: This compound has the tert-butyl group in the meta position.
Benzoic acid: The parent compound without any tert-butyl group.
The uniqueness of 2-tert-Butylbenzoic acid lies in the specific positioning of the tert-butyl group, which influences its chemical properties and reactivity compared to its isomers .
Eigenschaften
IUPAC Name |
2-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKSZDMHJHQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901593 | |
| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-58-3, 1320-16-7 | |
| Record name | o-tert-Butylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylbenzoic acid (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1077-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TERT-BUTYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J83R40WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformational flexibility of the isopropyl group in 2-isopropylbenzoic acid contrast with 2-tert-butylbenzoic acid, and how does this affect their respective acidities?
A: Unlike the tert-butyl group, the isopropyl group in 2-isopropylbenzoic acid retains some conformational flexibility. While the tert-butyl group forces a non-planar conformation in 2-tert-butylbenzoic acid, 2-isopropylbenzoic acid can adopt two different planar conformations in equilibrium, similar to 2-methylbenzoic acid []. This flexibility diminishes the steric effects on the carboxyl group and results in a smaller impact on gas-phase acidity compared to the tert-butyl analogue. The gas-phase acidity difference between the two isomers can be partly attributed to the stronger pole/induced dipole interaction in the 2-tert-butylbenzoate anion due to the higher polarizability of the tert-butyl group [].
Q2: What spectroscopic techniques are useful for studying the conformational preferences of 2-tert-butylbenzoic acid and its isomers?
A: Infrared (IR) spectroscopy provides valuable insights into the conformational preferences of these compounds. The IR spectrum of 2-tert-butylbenzoic acid in tetrachloromethane confirms its non-planar conformation, contrasting with the planar conformations observed in 2-methylbenzoic acid and 2-isopropylbenzoic acid [, ]. Analyzing specific IR spectral features can provide information about the orientation of the carboxyl group relative to the aromatic ring, reflecting the influence of steric effects imposed by the substituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)












